molecular formula C12H15ClO3 B13610143 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid

3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B13610143
M. Wt: 242.70 g/mol
InChI Key: OLPFGBQMHPOVRP-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a chlorine atom and a methoxy group, along with a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2-chloro-4-methoxybenzene with a suitable acyl chloride, followed by subsequent reactions to introduce the butanoic acid side chain. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-(2-Hydroxy-4-methoxyphenyl)-3-methylbutanoic acid.

    Reduction: 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanol.

    Substitution: 3-(2-Amino-4-methoxyphenyl)-3-methylbutanoic acid or 3-(2-Thio-4-methoxyphenyl)-3-methylbutanoic acid.

Scientific Research Applications

3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
  • 2-Chloro-4-methoxyphenylacetic acid
  • 2-Chloro-4-methoxybenzoic acid

Uniqueness

3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the benzene ring and the presence of a butanoic acid side chain. This structural arrangement can impart distinct chemical and biological properties compared to its analogs. For instance, the butanoic acid side chain may enhance its solubility and bioavailability, making it a more suitable candidate for certain applications .

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

3-(2-chloro-4-methoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H15ClO3/c1-12(2,7-11(14)15)9-5-4-8(16-3)6-10(9)13/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

OLPFGBQMHPOVRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

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